3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a combination of furan, indole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the furan and indole rings with the chlorophenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the indole ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols and other reduced forms of the original compound.
Substituted Derivatives: Compounds with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving indole and furan derivatives.
Medicine
Drug Development: Due to its structural similarity to bioactive molecules, it can be explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalytic Activity: As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(2-bromophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one
- 3-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one
- 3-{[5-(2-methylphenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the 2-chlorophenyl group in 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H18ClNO2 |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C21H18ClNO2/c1-2-23-19-10-6-4-7-15(19)17(21(23)24)13-14-11-12-20(25-14)16-8-3-5-9-18(16)22/h3-12,17H,2,13H2,1H3 |
InChI Key |
YRLCGORMHNAKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.